molecular formula C18H17N3O2 B11304421 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11304421
M. Wt: 307.3 g/mol
InChI Key: CEMMFGYDLFTBPC-UHFFFAOYSA-N
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Description

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a methoxyphenylmethyl group and a benzamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE stands out due to its unique combination of a pyrazole ring and benzamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H17N3O2/c1-23-16-9-7-14(8-10-16)13-21-17(11-12-19-21)20-18(22)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,22)

InChI Key

CEMMFGYDLFTBPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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